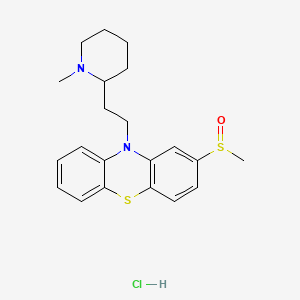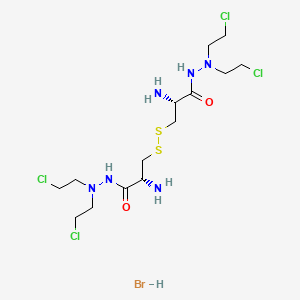
Betaine-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betaine-d11 is a deuterated form of betaine, a naturally occurring compound found in various organisms, including plants, animals, and microorganisms. Betaine is known for its role as an osmolyte and a methyl group donor in metabolic pathways. The deuterated form, this compound, is used in scientific research to study metabolic processes and pathways due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Betaine-d11 can be synthesized through the deuteration of betaine. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. This process typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst to facilitate the exchange reaction. The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems. The final product is purified through various methods, including crystallization and chromatography, to achieve the desired chemical purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Betaine-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde-d11 and subsequently betaine acid-d11.
Reduction: Reduction of this compound can yield trimethylamine-d9.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Betaine aldehyde-d11, betaine acid-d11
Reduction: Trimethylamine-d9
Substitution: Various substituted betaine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Betaine-d11 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to study metabolic pathways and chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of betaine in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as homocystinuria and cardiovascular diseases.
Industry: Utilized in the development of functional foods and dietary supplements due to its role in methylation and osmoregulation.
Mecanismo De Acción
Betaine-d11 functions primarily as a methyl group donor in metabolic pathways. It donates a methyl group to homocysteine, converting it to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT). This reaction is crucial for maintaining normal levels of homocysteine and methionine in the body. Additionally, this compound acts as an osmoprotectant, helping cells to maintain their volume and function under stress conditions.
Comparación Con Compuestos Similares
Similar Compounds
Choline-d9: Another deuterated compound used in metabolic studies. Like betaine-d11, choline-d9 is involved in methylation reactions and serves as a precursor to betaine.
Trimethylamine N-oxide-d9: A deuterated form of trimethylamine N-oxide, used in studies of cardiovascular health and metabolic pathways.
Uniqueness
This compound is unique due to its dual role as a methyl group donor and an osmoprotectant. This dual functionality makes it valuable in a wide range of research applications, from studying metabolic pathways to developing therapeutic interventions for diseases related to methylation and osmotic stress.
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-[tris(trideuteriomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3,4D2 |
Clave InChI |
KWIUHFFTVRNATP-BIQBMNTRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)[O-] |
SMILES canónico |
C[N+](C)(C)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


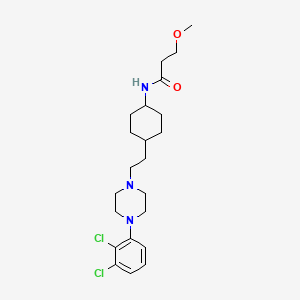
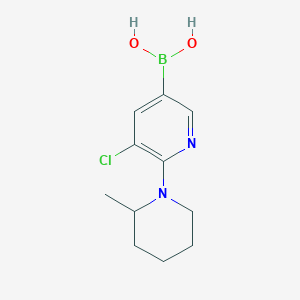
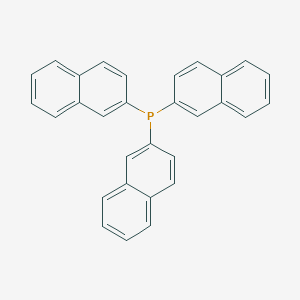
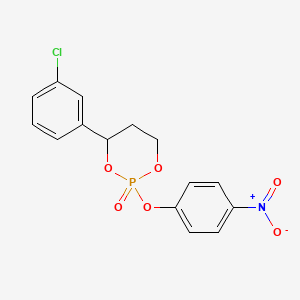
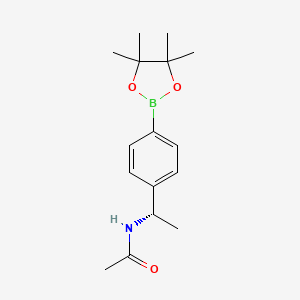
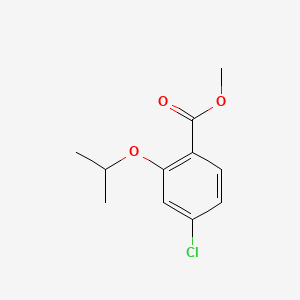
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
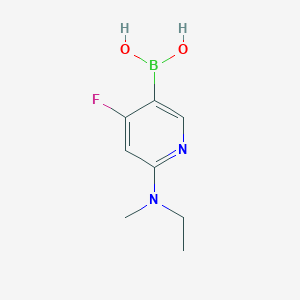
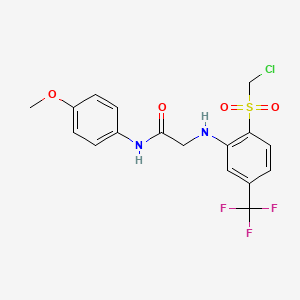
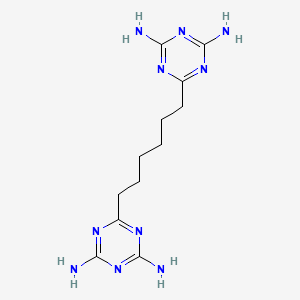
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
